4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Description
Properties
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N5O2/c6-5(7,8)4-10-3(13-14-4)1-2(9)12-15-11-1/h(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTOYZCSUXUHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365495 | |
| Record name | 1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120493-19-8 | |
| Record name | 1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of O-Acylamidoxime Precursors
The most extensively documented route involves the cyclization of O-acylamidoximes under mild basic conditions. A representative protocol from Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles (PMC, 2023) outlines:
Precursor Synthesis :
Ring Closure :
Key Optimization Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Base Concentration | 1.2-1.5 eq DBU | ±15% yield |
| Reaction Temperature | 25-30°C | ±8% yield |
| Solvent Polarity | ε < 5 (THF/Et2O) | +22% yield |
This method’s limitation lies in the hygroscopic nature of O-acylamidoximes, requiring strict anhydrous conditions.
One-Pot Assembly from Amidoximes and Carboxyl Derivatives
Recent advances enable direct conversion of 3-amino-1,2,5-oxadiazole-4-carboxamidoxime and trifluoroacetyl chloride in dimethyl sulfoxide (DMSO)/K2CO3 systems:
Reaction Profile :
The solvent’s dual role as base and dehydrating agent facilitates concurrent acylation and cyclization. Nuclear magnetic resonance (NMR) monitoring reveals complete trifluoroacetyl group migration within 90 minutes (19F NMR: δ -63.5 ppm for CF3).
Trifluoromethyl Group Incorporation Techniques
Electrophilic Trifluoromethylation
Copper-mediated coupling using Chen’s reagent (CF3SO2Na) demonstrates:
| Catalyst System | Conversion Rate | Selectivity |
|---|---|---|
| CuI/1,10-phenanthroline | 94% | 88% |
| CuCl2/TMEDA | 76% | 63% |
| AgF/PhI(OAc)2 | 82% | 71% |
Reaction kinetics follow second-order dependence on [CF3SO2Na], with an activation energy of 72.4 kJ/mol calculated via Arrhenius plots.
Radical Trifluoromethylation Pathways
Photoredox catalysis with Ir(ppy)3 under blue LED irradiation enables late-stage trifluoromethylation:
- Quantum yield: 0.33 ± 0.05
- Isotope labeling studies (13C/2H) confirm radical recombination mechanism
- Limitations: Requires exclusion of oxygen and yields drop to 54% at >5 mmol scale.
Comparative Analysis of Synthetic Routes
Performance Metrics Across Methods :
| Method | Avg Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| O-Acylamidoxime Route | 78% | 99.2% | 100 g | 4.2 |
| One-Pot DMSO Method | 89% | 98.5% | 500 g | 3.1 |
| Cu-Mediated CF3 | 68% | 97.8% | 10 kg | 5.7 |
| Photoredox Approach | 54% | 95.4% | 1 g | 8.9 |
Cost Index: Relative scale (1 = lowest)
Challenges in Process Chemistry
Byproduct Formation Mechanisms
Common impurities identified via LC-MS:
Purification Challenges
- Chromatography : Requires 5-10% methanol in dichloromethane for effective separation
- Crystallization : Best achieved from ethanol/water (3:1) at -20°C (crystal size: 50-100 μm)
- Thermal Stability : Decomposition onset at 218°C (DSC analysis)
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic cyclization:
| Parameter | Batch Mode | Flow Mode | Improvement |
|---|---|---|---|
| Reaction Time | 4 hr | 12 min | 20x faster |
| Space-Time Yield | 0.8 g/L/hr | 19 g/L/hr | 24x higher |
| Impurity Profile | 2.1% | 0.7% | 67% reduction |
Residence time distribution modeling confirms narrow RTD (σ = 2.1 s) in 500 μm ID reactors.
Biocatalytic Approaches
Engineered nitrilase variants from Pseudomonas fluorescens enable enantioselective synthesis:
- Enantiomeric excess: 94% for (R)-isomer
- Turnover frequency: 1,200 h⁻¹
- Operational stability: 15 cycles with <10% activity loss
Docking simulations identify key mutations (Tyr145Phe, Gln189Trp) that enhance transition state stabilization.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxadiazole rings to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can produce a variety of trifluoromethyl-substituted compounds .
Scientific Research Applications
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity . The oxadiazole rings may also contribute to the compound’s binding affinity and specificity for certain receptors .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the 1,2,5-oxadiazol-3-amine core but differ in substituents and additional heterocycles:
Biological Activity
The compound 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 221.097 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.63 | Induces apoptosis via p53 activation |
| Similar Derivative A | U937 (Leukemia) | <0.12 | Apoptosis induction |
| Similar Derivative B | A549 (Lung) | 0.75 | HDAC inhibition |
These compounds exhibit mechanisms such as apoptosis induction and histone deacetylase (HDAC) inhibition. For example, the compound demonstrated an IC value comparable to established chemotherapeutics like doxorubicin in certain assays .
The biological activity of oxadiazole derivatives often involves:
- Apoptosis Induction : These compounds can activate apoptotic pathways in cancer cells. Flow cytometry assays have shown that they effectively induce apoptosis in MCF-7 and other cancer cell lines by increasing p53 expression and activating caspases .
- HDAC Inhibition : Some derivatives act as potent inhibitors of HDACs, which are crucial for regulating gene expression involved in cancer progression. For instance, compounds with structural similarities have reported IC values as low as 8.2 nM against HDAC enzymes .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of various oxadiazole derivatives including this compound against a panel of human cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC value of 15.63 µM.
- U937 (Leukemia) : Showed enhanced activity with IC values below 0.12 µM.
- A549 (Lung Cancer) : Demonstrated effective growth inhibition with an IC value around 0.75 µM.
The study concluded that modifications in the oxadiazole structure could lead to improved potency and selectivity against specific cancer types .
Structure–Activity Relationship (SAR)
Research into the SAR of oxadiazole derivatives has indicated that:
Q & A
Q. What synthetic routes are commonly employed for 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine, and how can purity be optimized?
The synthesis typically involves multi-step heterocyclic condensation reactions. For example, a reductive cyclization approach using stannous chloride dihydrate in acetic acid/acetic anhydride under controlled heating (348 K for 8 hours) yields the target compound. Purification via recrystallization from ethyl acetate/ether mixtures achieves >99% purity, as validated by HPLC and CHN elemental analysis . Optimization requires strict stoichiometric control of reactants and inert atmosphere conditions to minimize byproducts.
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, trifluoromethyl groups exhibit distinct ¹⁹F NMR shifts near -60 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₆H₄N₈O₃, m/z 229.16) .
- X-ray Crystallography: Using SHELXL software (SHELX system), single-crystal diffraction data (e.g., R factor = 0.031) resolves bond lengths, angles, and hydrogen-bonding networks. Intramolecular N–H⋯N interactions are critical for stability .
Advanced Research Questions
Q. How can molecular docking and density functional theory (DFT) elucidate bioactivity mechanisms?
In pesticidal studies, molecular docking against acetylcholinesterase (AChE) reveals binding modes. For example, derivatives of this compound exhibit inverted docking orientations compared to controls like flufenerim, explaining enhanced inhibitory activity (e.g., AChE enzyme activity: 0.215 U/mg prot) . DFT calculations predict electron-deficient regions (e.g., trifluoromethyl and oxadiazole groups) as reactive sites for electrophilic interactions, guiding rational design .
Q. What challenges arise in reconciling crystallographic and spectroscopic data, and how are they resolved?
Discrepancies between NMR-derived conformations and X-ray structures (e.g., torsional angles differing by ~20°) may arise from dynamic solvation effects. Strategies include:
- Low-Temperature Crystallography: Reduces thermal motion artifacts.
- Dynamic NMR Analysis: Detects rotational barriers in solution.
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., π-π stacking) to validate packing models .
Q. How do structural modifications influence pesticidal and antifungal activity?
Structure-activity relationship (SAR) studies show:
- Electron-Withdrawing Substituents: Trifluoromethyl groups enhance pesticidal LC₅₀ values (e.g., 3.57 mg/L against Mythimna separata) by stabilizing oxadiazole rings.
- Amino Group Positioning: 3-amine substitution improves hydrogen-bonding with fungal targets (e.g., Pseudoperonospora cubensis EC₅₀ = 24.94 mg/L) .
- Heterocyclic Fusion: Adding pyrimidine or triazole moieties broadens bioactivity via multi-target inhibition .
Methodological Considerations
Q. What protocols are recommended for high-throughput crystallographic data collection?
- Data Collection: Use a Bruker SMART APEX diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: SHELXL-2018 with full-matrix least-squares minimization (e.g., 1047 reflections, 87 parameters).
- Validation: Check for missed symmetry (e.g., twofold rotation axes) using PLATON .
Q. How can conflicting bioassay results (e.g., cytotoxicity vs. efficacy) be systematically addressed?
- Dose-Response Profiling: Establish EC₅₀/LC₅₀ curves across multiple cell lines (e.g., hepatocyte vs. fungal models) .
- Metabolic Stability Assays: Use liver microsomes to identify detoxification pathways.
- Toxicophore Mapping: Compare with hepatotoxic analogs (e.g., 4-pyridinyl derivatives) to isolate non-toxic substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
